molecular formula C13H9BrF2O B13511346 4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene

4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene

Cat. No.: B13511346
M. Wt: 299.11 g/mol
InChI Key: YMBKJJQJVAVJDO-UHFFFAOYSA-N
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Description

4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene is an organic compound with the molecular formula C13H9BrF2O. It is characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further connected to a difluorobenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene typically involves the bromination of a precursor compound. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The difluorobenzene moiety may also interact with hydrophobic pockets within biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Chloromethyl)phenoxy]-1,2-difluorobenzene
  • 4-[4-(Methyl)phenoxy]-1,2-difluorobenzene
  • 4-[4-(Hydroxymethyl)phenoxy]-1,2-difluorobenzene

Uniqueness

4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, methyl, and hydroxymethyl analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-[4-(bromomethyl)phenoxy]-1,2-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-8-9-1-3-10(4-2-9)17-11-5-6-12(15)13(16)7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBKJJQJVAVJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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